molecular formula C21H41NO4 B11940571 Myristoyl-L-carnitine-(N,N,N-trimethyl-d9), analytical standard

Myristoyl-L-carnitine-(N,N,N-trimethyl-d9), analytical standard

Cat. No.: B11940571
M. Wt: 380.6 g/mol
InChI Key: PSHXNVGSVNEJBD-PNGFJFKMSA-N
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Description

Myristoyl-L-carnitine-(N,N,N-trimethyl-d9), analytical standard, is a deuterated form of myristoyl-L-carnitine. It is used as an analytical standard in various scientific research applications. This compound is a derivative of L-carnitine, which plays a crucial role in the transportation of fatty acids into the mitochondria for beta-oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) involves the esterification of L-carnitine with myristic acid. The deuterated form is achieved by incorporating deuterium atoms into the trimethyl groups of L-carnitine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve the desired purity and yield. Quality control measures are implemented to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the type of reaction and reagents used.

Scientific Research Applications

Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as an analytical standard in chromatography and mass spectrometry to quantify and identify compounds.

    Biology: Studied for its role in fatty acid metabolism and mitochondrial function.

    Medicine: Investigated for its potential therapeutic effects in conditions related to carnitine deficiency and metabolic disorders.

    Industry: Utilized in the development of nutritional supplements and pharmaceuticals.

Mechanism of Action

Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation to produce energy. The compound interacts with specific transport proteins and enzymes involved in fatty acid metabolism, enhancing the efficiency of energy production.

Comparison with Similar Compounds

Similar Compounds

  • Palmitoyl-L-carnitine-(N-methyl-d3)
  • Stearoyl-L-carnitine
  • Propionyl-L-carnitine-(N-methyl-d3)
  • Acetyl-L-carnitine-(N-methyl-d3)

Uniqueness

Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) is unique due to its deuterated trimethyl groups, which enhance its stability and make it an ideal analytical standard. Its specific structure allows for precise quantification and identification in various analytical techniques, making it a valuable tool in scientific research.

Properties

Molecular Formula

C21H41NO4

Molecular Weight

380.6 g/mol

IUPAC Name

(3R)-3-tetradecanoyloxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate

InChI

InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3/t19-/m1/s1/i2D3,3D3,4D3

InChI Key

PSHXNVGSVNEJBD-PNGFJFKMSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

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